molecular formula C13H13ClN2S B5629820 N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No. B5629820
M. Wt: 264.77 g/mol
InChI Key: CZXXRJOYQNGMNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzothiazole derivatives, including structures similar to N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, are often synthesized through pathways that involve the coupling of benzothiazole moieties with various aromatic or heteroaromatic halides. The process may involve palladium-catalyzed amination, which is a common method for introducing amine groups into aromatic rings, potentially offering a pathway for the synthesis of such compounds (Liu et al., 2003).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often characterized using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule and the geometric relationship between different structural motifs. For example, a study on a related benzothiazole compound revealed its crystallization in a specific system and the orientation of its molecular planes, which could be analogous to the structure of N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (Gayathri et al., 2019).

properties

IUPAC Name

N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2S/c14-9-4-3-5-10(8-9)15-13-16-11-6-1-2-7-12(11)17-13/h3-5,8H,1-2,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXXRJOYQNGMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

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